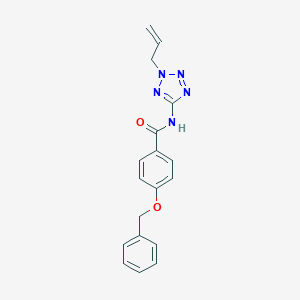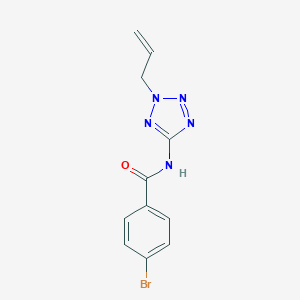
N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of tetrazole-based compounds that have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Moreover, it has also been reported to reduce the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. In addition, it has been shown to reduce the levels of reactive oxygen species (ROS) in animal models of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide is its potent antitumor activity against various cancer cell lines. Moreover, it has also been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide. One of the directions is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Moreover, it would be interesting to study the structure-activity relationship of this compound to optimize its pharmacological properties. Furthermore, the development of novel synthetic methods for this compound could also be explored to improve its yield and purity.
Métodos De Síntesis
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide involves the reaction of 4-(benzyloxy)benzoyl chloride with sodium azide to form 4-(benzyloxy)benzamidoazide. This intermediate is then reacted with allylamine to form the final product. The synthesis of this compound has been reported in various research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide has shown promising results in various scientific research studies. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Moreover, it has also been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties.
Propiedades
Nombre del producto |
N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide |
|---|---|
Fórmula molecular |
C18H17N5O2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-phenylmethoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C18H17N5O2/c1-2-12-23-21-18(20-22-23)19-17(24)15-8-10-16(11-9-15)25-13-14-6-4-3-5-7-14/h2-11H,1,12-13H2,(H,19,21,24) |
Clave InChI |
JTBCYSZVXMYFOR-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canónico |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)



